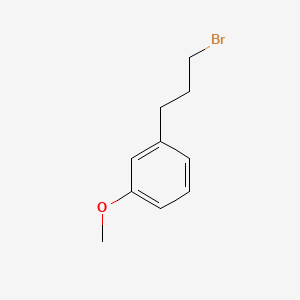

1-(3-Bromopropyl)-3-methoxybenzene

説明

The exact mass of the compound 1-(3-Bromopropyl)-3-methoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Bromopropyl)-3-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-3-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(3-bromopropyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISAIUHOJQKVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219592 | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6943-97-1 | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006943971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6943-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisole, m-(3-bromopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(3-Bromopropyl)-3-methoxybenzene (CAS No. 6943-97-1): A Keystone Intermediate in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth analysis of 1-(3-bromopropyl)-3-methoxybenzene, a versatile chemical intermediate identified by CAS number 6943-97-1 .[1][2][3][4] We will explore its fundamental physicochemical properties, core reactivity, and significant applications, particularly within the pharmaceutical and material science sectors. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the strategic application of this compound. Detailed protocols, safety information, and mechanistic diagrams are provided to ensure both theoretical understanding and practical utility.

Compound Identification and Physicochemical Profile

1-(3-Bromopropyl)-3-methoxybenzene is a disubstituted benzene derivative characterized by a methoxy group at the meta position relative to a bromopropyl side chain.[2] This specific arrangement of functional groups dictates its reactivity and utility as a synthetic building block.

Key Identifiers

-

IUPAC Name: 1-(3-bromopropyl)-3-methoxybenzene[3]

-

Synonyms: m-(3-Bromopropyl)anisole, 3-(m-methoxyphenyl)propyl bromide, Benzene, 1-(3-bromopropyl)-3-methoxy-[3]

Physicochemical Properties

The physical characteristics of a reagent are critical for its appropriate handling, storage, and use in reactions. 1-(3-Bromopropyl)-3-methoxybenzene is typically a colorless to light yellow liquid, a form that facilitates its measurement and integration into reaction mixtures.[1] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 229.11 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.302 g/cm³ | [1][5] |

| Boiling Point | 267.6 °C at 760 mmHg | [1][5] |

| Flash Point | 106 °C | [1] |

| Refractive Index | ~1.535 | [1] |

These properties, particularly its high boiling point, indicate good thermal stability under typical reaction conditions, while its moderate flash point necessitates standard safety precautions against ignition sources.[1]

Core Reactivity and Mechanistic Insights

The synthetic versatility of 1-(3-bromopropyl)-3-methoxybenzene stems from the distinct reactivity of its two primary functional groups: the bromopropyl chain and the methoxy-substituted aromatic ring.

The Electrophilic Bromopropyl Chain

The terminal bromine atom on the propyl chain renders the adjacent carbon atom highly electrophilic. This makes the bromopropyl moiety an excellent substrate for nucleophilic substitution reactions (SN2) .[2] This reactivity is the cornerstone of its utility, allowing for the facile attachment of a wide range of nucleophiles (e.g., amines, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds.[2] The causality behind this is the good leaving group ability of the bromide ion and the unhindered nature of the primary carbon center.

Caption: SN2 reaction pathway of 1-(3-bromopropyl)-3-methoxybenzene.

The Meta-Directing Methoxy Group

The methoxy (-OCH₃) group on the benzene ring is an ortho-, para-directing activator for electrophilic aromatic substitution. However, its presence primarily influences the electronic properties of the molecule and can be a site for ether cleavage under harsh acidic conditions if required in a multi-step synthesis.[2] Its meta-position relative to the propyl chain is a key structural feature for building specific isomers of more complex molecules.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable intermediate in several high-value chemical industries.[2]

Pharmaceutical Synthesis

This intermediate is frequently employed in the synthesis of Active Pharmaceutical Ingredients (APIs).[5] Its ability to act as a linker allows for the connection of a pharmacophore to another part of a molecule. The three-carbon chain provides conformational flexibility, which can be crucial for optimizing a drug candidate's binding affinity to its biological target.

Agrochemicals and Specialty Materials

The structural motifs derived from 1-(3-bromopropyl)-3-methoxybenzene are also found in agrochemicals like herbicides and pesticides.[5] Furthermore, its application extends to the synthesis of liquid crystals, where the rigid aromatic core and the flexible alkyl chain are essential for creating materials with specific electro-optical properties for display technologies.[5]

Illustrative Synthetic Protocol: N-Alkylation

To demonstrate the practical application of this reagent, a general, self-validating protocol for the N-alkylation of a primary amine is described below. This is a foundational reaction type that leverages the compound's primary reactivity.

Objective: To synthesize N-[3-(3-methoxyphenyl)propyl]amine derivative.

Materials:

-

1-(3-Bromopropyl)-3-methoxybenzene (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine, the chosen solvent (e.g., DMF), and the base (e.g., Cs₂CO₃).[6] Stir the suspension for 10-15 minutes at room temperature. The choice of a non-nucleophilic base is critical to prevent it from competing with the amine. Cesium carbonate is often used for its high solubility and ability to promote faster reaction rates.[6]

-

Reagent Addition: Add 1-(3-bromopropyl)-3-methoxybenzene to the stirred suspension.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting bromide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic base. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Caption: General workflow for N-alkylation using the title compound.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the chemical.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][9] Keep the container tightly closed when not in use.[8][10] Storage at room temperature is generally acceptable.[5]

-

First Aid:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[8][9]

-

Conclusion

1-(3-Bromopropyl)-3-methoxybenzene (CAS No. 6943-97-1) is a strategically important chemical intermediate whose value is defined by its predictable reactivity and versatile structure. The electrophilic nature of its bromopropyl chain, combined with the electronic influence of the meta-methoxy group, provides a reliable platform for constructing complex molecular architectures. For scientists in drug discovery and materials science, a thorough understanding of this reagent's properties, reactivity, and handling protocols is essential for leveraging its full synthetic potential.

References

-

MySkinRecipes. 1-(3-Bromopropyl)-3-methoxybenzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138877, 1-(3-Bromopropyl)-3-methoxybenzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12776996, 1-(3-Bromopropyl)-4-methoxybenzene. [Link]

-

Sciencemadness Discussion Board. 1-bromo-3-methoxybenzene. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0). [Link]

-

Carl ROTH. Safety Data Sheet: Methoxybenzene. [Link]

-

ResearchGate. Reagents and conditions: a (3-bromopropyl)benzene or.... [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(3-Bromopropyl)-3-methoxybenzene | C10H13BrO | CID 138877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-BroMopropyl)-3-Methoxybenzene | 6943-97-1 [m.chemicalbook.com]

- 5. 1-(3-Bromopropyl)-3-methoxybenzene [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 1-Bromo-3-methoxybenzene(2398-37-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Technical Monograph: 1-(3-Bromopropyl)-3-methoxybenzene

CAS No: 6943-97-1

Molecular Formula:

Executive Summary

1-(3-Bromopropyl)-3-methoxybenzene (also known as 3-(3-methoxyphenyl)propyl bromide) is a specialized alkylating agent used extensively in medicinal chemistry. It serves as a "privileged linker," introducing a flexible three-carbon propyl chain and a lipophilic methoxy-substituted phenyl ring into pharmacophores. This structural motif is critical in the design of G-protein coupled receptor (GPCR) ligands, particularly for serotonin (

This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, distinguishing it strictly from its para-isomer (CAS 57293-19-3) to ensure experimental precision.

Part 1: Chemical Identity & Physicochemical Profile[3][4]

The meta-substitution pattern of the methoxy group is the defining feature of this isomer, influencing both its steric profile and the electronic properties of the aromatic ring compared to the para-isomer.

Table 1: Core Physical Properties

| Property | Value | Condition/Note |

| CAS Number | 6943-97-1 | Distinct from para-isomer (57293-19-3) |

| Molecular Weight | 229.11 g/mol | Monoisotopic mass: 228.01 |

| Appearance | Colorless to pale yellow liquid | Sensitive to light (darkens on oxidation) |

| Boiling Point (Exp) | 146–148 °C | @ 17 Torr (Vacuum distillation required) |

| Boiling Point (Pred) | ~267 °C | @ 760 mmHg (Decomposes before reaching) |

| Density | 1.302 ± 0.06 g/cm³ | High density facilitates phase separation |

| Refractive Index | Verification standard for purity | |

| Solubility | DCM, Chloroform, Ethyl Acetate | Immiscible in water |

Technical Insight: The high boiling point necessitates vacuum distillation for purification. Attempting to distill at atmospheric pressure often leads to thermal degradation or elimination of HBr to form the corresponding styrene derivative.

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 1-(3-Bromopropyl)-3-methoxybenzene typically proceeds via the bromination of the precursor alcohol, 3-(3-methoxyphenyl)-1-propanol . The choice of brominating agent is critical to minimize ether cleavage (demethylation) of the methoxy group.

Protocol: Phosphorus Tribromide (

) Bromination

This method is preferred over HBr reflux to preserve the methoxy ether linkage.

Reagents:

-

3-(3-methoxyphenyl)-1-propanol (1.0 eq)

-

Phosphorus tribromide (

) (0.4 eq) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask and purge with nitrogen. Add 3-(3-methoxyphenyl)-1-propanol and anhydrous DCM. Cool the system to 0°C using an ice/salt bath.

-

Addition: Add

dropwise over 30 minutes. Causality: Rapid addition generates excessive exotherms, risking the formation of elimination byproducts (alkenes). -

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (

) should disappear, replaced by the bromide ( -

Quench: Re-cool to 0°C. Slowly add saturated

solution to neutralize phosphorous acid byproducts. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Distill under reduced pressure (high vacuum) to obtain the pure oil.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

Figure 1: Critical path for the conversion of alcohol precursor to the target alkyl bromide using mild bromination conditions.

Part 3: Reactivity & Application in Drug Design

1-(3-Bromopropyl)-3-methoxybenzene acts as a "warhead" for nucleophilic substitution (

Mechanism: N-Alkylation

The reaction is driven by the nucleophilic attack of a secondary amine on the

-

Solvent: Acetonitrile (

) or DMF. -

Base:

or DIPEA (to scavenge the HBr generated). -

Catalyst: Potassium Iodide (KI) is often added (Finkelstein condition) to convert the alkyl bromide to the more reactive alkyl iodide in situ.

Visualization: Pharmacophore Assembly

This diagram depicts the mechanism where the propyl linker serves as a "spacer" to position the aromatic ring at the correct distance from the basic nitrogen, a requirement for many GPCR binding pockets.

Figure 2: Modular assembly of GPCR ligands. The methoxy-phenyl group provides hydrophobic interactions, while the propyl chain ensures optimal steric fit.

Part 4: Handling, Stability & Safety[3]

Safety Profile:

-

Alkylating Agent: As a primary alkyl bromide, this compound is a potential DNA alkylating agent. It must be handled in a fume hood with double nitrile gloves.

-

Corrosivity: Hydrolysis releases HBr, which is corrosive to tissue and metal.

Storage Protocol:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture leads to hydrolysis back to the alcohol.

-

Light: Protect from light to prevent radical decomposition.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138877, 1-(3-Bromopropyl)-3-methoxybenzene. Retrieved from [Link]

Sources

1-(3-Bromopropyl)-3-methoxybenzene molecular weight

An In-Depth Technical Guide to 1-(3-Bromopropyl)-3-methoxybenzene: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Bromopropyl)-3-methoxybenzene, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it moves beyond basic data to explore the causality behind its synthesis and the strategic value of its application. We will delve into its physicochemical properties, a validated synthesis protocol, its role as a versatile building block in complex molecular design, and essential safety protocols.

Core Characteristics and Physicochemical Properties

1-(3-Bromopropyl)-3-methoxybenzene (CAS No. 6943-97-1) is a bifunctional organic compound that serves as a valuable reagent in organic synthesis.[1] Its utility stems from two key structural features: a reactive bromopropyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a methoxy-substituted benzene ring, which can be further modified or can influence the electronic properties of the molecule.[1] This dual functionality makes it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

The compound typically appears as a colorless to light yellow liquid, a physical state that facilitates its handling and measurement in laboratory settings.[3] A thorough understanding of its properties is critical for its effective use in stoichiometric calculations, reaction condition optimization, and safety management.

Table 1: Physicochemical Properties of 1-(3-Bromopropyl)-3-methoxybenzene

| Property | Value | Source(s) |

| Molecular Weight | 229.11 g/mol | [2][4][5] |

| Molecular Formula | C₁₀H₁₃BrO | [2][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 267.6 °C at 760 mmHg 146-148 °C at 17 Torr | [2][3][4] |

| Density | ~1.302 g/cm³ | [2][3][4] |

| Flash Point | 106 °C | [3] |

| CAS Number | 6943-97-1 | [5] |

Synthesis and Purification: A Validated Protocol

The synthesis of 1-(3-Bromopropyl)-3-methoxybenzene is typically achieved through pathways involving the modification of a precursor molecule containing the methoxyphenyl group. A common and reliable approach involves the bromination of 3-(3-methoxyphenyl)propan-1-ol. This section details a representative protocol, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield.

Causality in Experimental Design

The choice of a brominating agent is critical. While various reagents can achieve this transformation, phosphorus tribromide (PBr₃) is often selected for its efficacy in converting primary alcohols to alkyl bromides with minimal side reactions, such as rearrangements, which can be a concern with other methods. The reaction is typically run in a non-polar, aprotic solvent like diethyl ether or dichloromethane at reduced temperatures to control the exothermic nature of the reaction and suppress the formation of byproducts. A subsequent workup with a mild base is necessary to neutralize the acidic byproducts (phosphorous acid). Purification via distillation under reduced pressure is ideal for obtaining the final product with high purity, as it effectively separates the desired compound from non-volatile impurities and residual solvent.

Detailed Experimental Protocol

Reaction: 3-(3-methoxyphenyl)propan-1-ol to 1-(3-Bromopropyl)-3-methoxybenzene

-

Preparation: A 500 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with 3-(3-methoxyphenyl)propan-1-ol (1 equivalent) dissolved in anhydrous diethyl ether (200 mL). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃) (0.4 equivalents) is added dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to manage the reaction's exothermicity.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours to ensure the reaction goes to completion.

-

Quenching: The reaction mixture is carefully poured over crushed ice to quench the excess PBr₃.

-

Extraction: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are then washed sequentially with a saturated sodium bicarbonate solution (to neutralize acids) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 1-(3-Bromopropyl)-3-methoxybenzene as a clear, colorless to pale yellow liquid.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of 1-(3-Bromopropyl)-3-methoxybenzene.

Applications in Drug Development and Organic Synthesis

The strategic importance of 1-(3-Bromopropyl)-3-methoxybenzene lies in its role as a versatile linker and scaffold component. The bromopropyl chain provides a reactive handle for attaching the methoxyphenyl moiety to a variety of nucleophiles, such as amines, phenols, thiols, and carbanions. This is a fundamental transformation in building the carbon skeleton of complex target molecules.

In drug discovery, this reagent is often used to introduce a methoxyphenylpropyl group, which can be a key pharmacophoric element or a linker to connect different fragments of a drug candidate. For instance, it can be used in the synthesis of selective estrogen receptor modulators (SERMs), certain types of channel blockers, or as a precursor to more complex heterocyclic systems. The methoxy group can serve as a hydrogen bond acceptor or can be demethylated at a later stage to reveal a more reactive phenol group for further functionalization.

Logical Role in Pharmacophore Assembly

The diagram below illustrates the logical role of 1-(3-Bromopropyl)-3-methoxybenzene in a hypothetical drug design workflow. It acts as a bridge, connecting a core molecular scaffold (Scaffold A) to a pharmacophoric feature (Pharmacophore B) through a nucleophilic substitution reaction, resulting in a new, more complex drug candidate with potentially enhanced biological activity.

Caption: Logical role in connecting a scaffold to a pharmacophore.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 1-(3-Bromopropyl)-3-methoxybenzene is paramount to ensure laboratory safety. It is classified as an irritant and may be harmful if swallowed or inhaled.[6][7]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a respirator may be necessary.[8]

-

-

Handling and Storage :

-

First Aid Measures :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

-

Skin : Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[6]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[6]

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

-

1-(3-Bromopropyl)-3-methoxybenzene. (n.d.). MySkinRecipes. Retrieved January 31, 2026, from [Link]

-

1-(3-Bromopropyl)-3-methoxybenzene. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Understanding the Properties of 1-(3-Bromopropyl)-3-Methoxybenzene for Your Projects. (n.d.). Autech Industry. Retrieved January 31, 2026, from [Link]

-

The Role of 1-(3-Bromopropyl)-3-Methoxybenzene in Organic Synthesis. (n.d.). Autech Industry. Retrieved January 31, 2026, from [Link]

-

3-Bromoanisole. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Safety Data Sheet: Methoxybenzene. (n.d.). Carl ROTH. Retrieved January 31, 2026, from [Link]

-

3-BROMOANISOLE Safety Data Sheet. (n.d.). Sdfine. Retrieved January 31, 2026, from [Link]

-

Reagents and conditions: a (3-bromopropyl)benzene or... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(3-Bromopropyl)-3-methoxybenzene [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(3-BroMopropyl)-3-Methoxybenzene | 6943-97-1 [m.chemicalbook.com]

- 5. 1-(3-Bromopropyl)-3-methoxybenzene | C10H13BrO | CID 138877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

Technical Profile: 1-(3-Bromopropyl)-3-methoxybenzene

This is a comprehensive technical guide detailing the physicochemical profile, synthesis, and handling of 1-(3-Bromopropyl)-3-methoxybenzene , specifically tailored for research and drug development applications.

CAS Registry Number: 6943-97-1 Synonyms: 3-(3-Methoxyphenyl)propyl bromide; 3-Methoxy-1-(3-bromopropyl)benzene Molecular Formula: C₁₀H₁₃BrO Molecular Weight: 229.11 g/mol [1]

Executive Summary

1-(3-Bromopropyl)-3-methoxybenzene is a critical electrophilic building block utilized in the synthesis of pharmaceutical agents, agrochemicals, and liquid crystals.[2] Its primary utility lies in the 3-phenylpropyl motif, a pharmacophore widely used to optimize lipophilicity and receptor binding affinity in G-protein-coupled receptor (GPCR) ligands and kinase inhibitors.

This guide provides validated physicochemical data, focusing on the boiling point thermodynamics required for purification, alongside rigorous safety and synthesis protocols.

Physicochemical Characterization

Boiling Point & Thermodynamic Profile

Accurate boiling point determination is essential for purification via vacuum distillation. Due to the high molecular weight and the presence of the labile C-Br bond, this compound should not be distilled at atmospheric pressure to avoid thermal decomposition.

| Pressure Condition | Temperature (°C) | Reliability | Source |

| Reduced Pressure (17 Torr) | 146 – 148 °C | Experimental (High) | [ChemicalBook/Supplier Data] |

| Reduced Pressure (0.2 Torr)* | 105 – 110 °C | Estimated | Extrapolated from para-isomer |

| Atmospheric (760 Torr) | ~267.6 °C | Theoretical | Predicted (Do Not Attempt) |

*Note: The para-isomer (1-(3-bromopropyl)-4-methoxybenzene) boils at 104-106°C @ 0.2 mmHg.[3] The meta-isomer (this topic) typically exhibits a slightly lower or comparable boiling point due to symmetry differences.

Key Physical Properties[5]

-

Density:

(Predicted)[4] -

Refractive Index (

): 1.535 – 1.548 -

Flash Point: ~106 °C (Closed Cup) – Class IIIB Combustible Liquid

-

Solubility: Immiscible with water; miscible with DCM, THF, Ethyl Acetate, and Toluene.

Experimental Protocols & Synthesis

Synthesis Pathway (Appel Reaction)

While direct bromination is possible, the most reliable route with high purity involves the conversion of 3-(3-methoxyphenyl)-1-propanol to the bromide. The Appel reaction (CBr₄/PPh₃) is preferred over HBr to prevent ether cleavage of the methoxy group.

Reaction Scheme:

Protocol:

-

Charge: Dissolve 3-(3-methoxyphenyl)-1-propanol (1.0 eq) and CBr₄ (1.25 eq) in anhydrous DCM under N₂ atmosphere.

-

Addition: Cool to 0°C. Add PPh₃ (1.25 eq) portion-wise over 30 minutes to control exotherm.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

-

Purification: The byproduct triphenylphosphine oxide (TPPO) precipitates upon adding cold ether/hexane. Filter off TPPO, then proceed to vacuum distillation.

Visualization: Synthesis & Purification Workflow

Figure 1: Step-by-step synthesis and purification workflow using the Appel reaction method.[1][5]

Handling, Safety & Stability (E-E-A-T)

Thermal Instability Risks

Alkyl bromides are susceptible to elimination reactions (forming styrenes or alkenes) at high temperatures, especially in the presence of trace metals or bases.

-

Critical Rule: Never heat the reaction flask above 100°C unless under high vacuum.

-

Storage: Store at 2–8°C under Argon. Light sensitive (amber glass required).

Vacuum Distillation Setup

To verify the boiling point and purify the compound safely, a short-path distillation head is recommended to minimize residence time.

Setup Logic:

-

Manifold: Connect to a high-vacuum pump capable of <1 Torr.

-

Heating: Use a silicone oil bath. Set bath temperature to ~20°C above the expected boiling point (e.g., set bath to 165°C for a 146°C BP).

-

Collection: Cool the receiving flask with dry ice/acetone to prevent vapor carryover into the pump.

Figure 2: Schematic of the vacuum distillation apparatus required to safely isolate the target compound.

Applications in Drug Discovery

The 3-methoxybenzyl and propyl linker combination is a "privileged structure" in medicinal chemistry.

-

GPCR Ligands: Used to attach the "tail" region of antagonists (e.g., Dopamine D2/D3 receptors), where the methoxy group acts as a hydrogen bond acceptor.

-

Kinase Inhibitors: The propyl chain provides the optimal distance to span the hydrophobic pocket of ATP-binding sites.

-

Alkylation Reagent: Reacts efficiently with secondary amines (

) and phenols (

References

-

PubChem. (n.d.).[1] Compound Summary: 1-(3-Bromopropyl)-3-methoxybenzene (CID 138877).[1] National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzene, (3-bromopropyl)- Thermochemical Data. National Institute of Standards and Technology.[6][7] Retrieved from [Link][6]

Sources

- 1. 1-(3-Bromopropyl)-3-methoxybenzene | C10H13BrO | CID 138877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromopropyl)-3-methoxybenzene [myskinrecipes.com]

- 3. 1-(3-溴丙基)-4-甲氧基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(3-BroMopropyl)-3-Methoxybenzene | 6943-97-1 [m.chemicalbook.com]

- 5. 1-Bromopropane - Wikipedia [en.wikipedia.org]

- 6. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 7. Benzene, 1-bromo-3-methoxy- (CAS 2398-37-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Monograph: 1-(3-Bromopropyl)-3-methoxybenzene

Critical Quality Attributes, Synthesis Logic, and Process Engineering

Executive Summary

1-(3-Bromopropyl)-3-methoxybenzene (CAS 6943-97-1), also known as 3-(3-methoxyphenyl)propyl bromide, serves as a critical alkylating agent in the synthesis of GPCR-targeted therapeutics, specifically serotonin (5-HT) and dopamine receptor antagonists.

While often cataloged simply by its refractive index or boiling point, the density of this intermediate (approx.[1] 1.302 g/cm³) is its most under-utilized Critical Quality Attribute (CQA). In process chemistry, this density value dictates phase separation behavior during aqueous workups and serves as a rapid, non-destructive proxy for purity assessment before expensive HPLC injection.

This guide moves beyond standard datasheets to provide a causal analysis of the molecule's physicochemical behavior, a self-validating synthesis protocol, and the engineering logic required to handle it at scale.

Part 1: Physicochemical Profile & The Density Imperative[1]

The physical constants of 1-(3-Bromopropyl)-3-methoxybenzene are not merely descriptive; they are predictive of its behavior in a reactor.[1]

Table 1: Core Physical Specifications

| Property | Value | Engineering Implication |

| CAS Number | 6943-97-1 | Unique identifier for regulatory filing.[2][3] |

| Molecular Formula | C₁₀H₁₃BrO | MW: 229.11 g/mol .[3][4] |

| Density | 1.302 ± 0.06 g/cm³ | Critical: Heavier than water (1.0) and Ethyl Acetate (0.90), but lighter than Dichloromethane (1.33). |

| Boiling Point | 267.6°C (760 mmHg) | High boiling point requires high-vacuum distillation for purification to prevent thermal decomposition. |

| Refractive Index | 1.535 | Quick in-process control (IPC) for reaction completion. |

| LogP | ~3.7 | Highly lipophilic; practically insoluble in water. |

| Appearance | Colorless to light yellow liquid | Darkening indicates oxidation or free bromide liberation. |

The "Density Trap" in Extraction

The density of 1.302 g/cm³ presents a specific hazard during liquid-liquid extraction (LLE).

-

Scenario: When washing a reaction mixture containing this intermediate with water or brine.

-

The Risk: Unlike many organic layers that float (e.g., Toluene, Ether), this bromide sinks in water. However, if diluted with a lighter solvent like Ethyl Acetate, phase inversion can occur unpredictably depending on the concentration.

-

Process Control: Always verify layer identity via a "drop test" (adding a drop of the layer to water) before discarding any phase.

Part 2: Synthesis & Manufacturing Logic

Direct bromination of propyl-anisole is chemically inefficient due to lack of regioselectivity. The most robust, field-proven route utilizes a stepwise reduction of 3-methoxycinnamic acid derivatives. This ensures the bromine is placed exclusively at the terminal position of the propyl chain, preserving the meta substitution on the ring.

Validated Synthesis Workflow

The following protocol describes the conversion of 3-(3-methoxyphenyl)-1-propanol to the target bromide. This is the final and most critical step, where density monitoring is vital.

Reaction: Nucleophilic Substitution (

Step-by-Step Protocol

-

Setup:

-

Charge a dry,

-purged reactor with 3-(3-methoxyphenyl)-1-propanol (1.0 eq) and anhydrous Dichloromethane (DCM) (5 volumes). -

Cool the solution to 0°C to suppress elimination side-reactions (formation of styrenyl impurities).

-

-

Reagent Addition (The Exotherm):

-

Add

(0.4 eq) dropwise. -

Engineering Note: The reaction is stoichiometric but requires slight excess

. Maintain internal temperature <5°C. The formation of HOPBr_2 byproduct is exothermic.

-

-

Reaction & Quench:

-

Allow to warm to 20°C and stir for 4 hours.

-

IPC Check: Monitor by TLC or GC. Disappearance of the alcohol peak confirms conversion.

-

Quench by pouring the mixture into ice water. Caution: Hydrolysis of excess

releases HBr gas.

-

-

Workup (The Density Critical Step):

-

The product is in the DCM layer.

-

Density Check: DCM (1.33) + Product (1.30) vs Water (1.0). The organic layer will be at the bottom .

-

Wash with 10%

to neutralize acid traces. -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Distill under high vacuum (<5 mmHg).

-

Collect fractions. Measure density of fractions. Pure fractions should hit 1.302 g/cm³.[1] Lower density implies solvent contamination; higher density may indicate poly-brominated impurities.

-

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from the precursor to the final bromide, highlighting the critical decision nodes.

Figure 1: Synthetic pathway and critical quality control gates for CAS 6943-97-1.

Part 3: Applications in Drug Development[5]

This molecule is not an end-product; it is a "linker" scaffold. The 3-carbon chain provides the optimal steric distance between the aromatic "head" (the methoxybenzene) and the amine "tail" often found in antipsychotic drugs.

Mechanism of Action in Synthesis

The bromine atom is a good leaving group, making the propyl chain highly electrophilic.[5] It is primarily used to alkylate secondary amines.

Example Application: Synthesis of Iloperidone analogs (Antipsychotics).

-

Reaction: 1-(3-Bromopropyl)-3-methoxybenzene + Piperidine derivative

Tertiary Amine. -

Role of Density in Stoichiometry: Because the bromide is a liquid, it is often dosed by volume in automated reactors.

-

Calculation: Mass needed = Volume

1.302. -

Error Source: Using a generic density of 1.0 results in a 30% under-dosing of the alkylating agent, leading to incomplete conversion of the expensive amine precursor.

-

Part 4: Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138877, 1-(3-Bromopropyl)-3-methoxybenzene. Retrieved from [Link][3][6]

-

ChemSrc. CAS 6943-97-1 Physicochemical Data. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(3-BroMopropyl)-3-Methoxybenzene | 6943-97-1 [m.chemicalbook.com]

- 3. 1-(3-Bromopropyl)-3-methoxybenzene | C10H13BrO | CID 138877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-Bromo-3-methoxypropane | C4H9BrO | CID 524551 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 1-(3-Bromopropyl)-3-methoxybenzene

Executive Summary

1-(3-Bromopropyl)-3-methoxybenzene (CAS: 39969-18-3) serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of GPCR ligands and serotonin receptor antagonists. Its utility lies in the "linker" capability of the propyl chain and the electronic properties of the methoxy substituent.

This guide provides a rigorous framework for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic spectral lists, this document focuses on the causality of chemical shifts, the identification of specific impurity markers (hydrolysis and elimination products), and self-validating acquisition protocols.

Structural Deconstruction & Theoretical Expectation

To accurately interpret the spectra, we must first deconstruct the molecule into magnetically distinct environments. The molecule consists of a meta-disubstituted benzene ring and a 3-carbon alkyl chain terminated by a bromine atom.

Magnetic Environment Zones

-

Zone A (Aromatic Core): A 1,3-disubstituted ring creates four distinct aromatic protons. The symmetry prevents equivalence, leading to a complex pattern characteristic of meta-substitution.

-

Zone B (Methoxy Anchor): A strong electron-donating group (EDG) that shields the ortho/para positions and provides a high-intensity singlet diagnostic marker.

-

Zone C (The Linker): A propyl chain containing three distinct methylene (

) groups. The chemical shift dispersion here is critical for confirming the integrity of the alkyl halide.

Experimental Protocol: Validated Acquisition

Reliable data begins with standardized sample preparation. The following protocol minimizes solvent effects and concentration-dependent shifting.

Sample Preparation (Standard Operating Procedure)

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal standard.-

Rationale:

provides excellent solubility for lipophilic aryl halides and prevents H-deuterium exchange which might occur in protic solvents.

-

-

Concentration: 15–20 mg of analyte in 0.6 mL solvent.

-

Rationale: This concentration prevents viscosity broadening while ensuring sufficient signal-to-noise (S/N) ratio for

acquisition within a reasonable timeframe.

-

-

Filtration: Filter through a cotton plug within a glass pipette.

-

Rationale: Removes inorganic salts (e.g.,

remnants from synthesis) that cause baseline distortion.

-

Acquisition Parameters (400 MHz Instrument)

| Parameter | Setting | Reason |

| Pulse Sequence | zg30 (Proton), zgpg30 (Carbon) | Standard 30° pulse angle optimizes relaxation. |

| Relaxation Delay (D1) | 1.0 - 2.0 sec | Ensures full relaxation of aromatic protons for accurate integration. |

| Scans (NS) | 16 ( | Sufficient S/N for minor impurity detection (<1%). |

| Temperature | 298 K (25°C) | Standardizes shifts against literature. |

Detailed Spectral Analysis

Proton ( ) NMR Characterization

The proton spectrum is defined by three distinct regions: the aliphatic chain, the methoxy singlet, and the aromatic region.

Table 1:

NMR Chemical Shift Assignments (

, 400 MHz)

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Explanation |

| Ar-OCH₃ | 3.80 | Singlet (s) | 3H | - | Deshielded by Oxygen electronegativity; no adjacent protons. |

| -CH₂-Br | 3.42 | Triplet (t) | 2H | 6.5 - 7.0 | Deshielded by Bromine (inductive effect). |

| Ar-CH₂- | 2.75 | Triplet (t) | 2H | 7.0 - 7.5 | Benzylic position; deshielded by ring current anisotropy. |

| -CH₂- (Center) | 2.18 | Quintet (m) | 2H | ~7.0 | Coupled to both benzylic and bromo-methylenes ( |

| Ar-H (C2) | 6.75 - 6.80 | Narrow m | 1H | - | Isolated between substituents; typically a narrow doublet or singlet. |

| Ar-H (C4/C6) | 6.75 - 6.80 | Multiplet | 2H | - | Ortho to methoxy/alkyl; overlapping region. |

| Ar-H (C5) | 7.20 | Triplet (t) | 1H | ~8.0 | Meta to both groups; couples to H4 and H6. |

Carbon ( ) NMR Characterization

The carbon spectrum confirms the skeletal structure. The absence of carbonyls and the presence of the C-Br bond are key validators.

Table 2:

NMR Chemical Shift Assignments

| Carbon Type | Shift ( | Diagnostic Feature |

| Ar-C-OMe (C3) | ~159.8 | Most deshielded quaternary carbon (attached to Oxygen). |

| Ar-C-Alkyl (C1) | ~142.5 | Quaternary carbon attached to the propyl chain. |

| Ar-CH (C5) | ~129.5 | Meta-position carbon; typically the most intense aromatic signal. |

| Ar-CH (C2,4,6) | 111.0 - 121.0 | Upfield aromatic carbons due to mesomeric donation from OMe. |

| -OCH₃ | ~55.2 | Characteristic methoxy carbon. |

| -CH₂-Br | ~33.5 | Directly attached to Bromine; heavy atom effect. |

| Ar-CH₂- | ~34.2 | Benzylic carbon. |

| -CH₂- (Center) | ~32.5 | Central methylene. |

Structural Logic & Workflow Visualization

The following diagram illustrates the logical flow a researcher should follow to assign the spectrum and validate the structure, ensuring no false positives.

Figure 1: Decision tree for spectroscopic validation of the target compound.

Impurity Profiling & Troubleshooting

In synthesis, particularly the Appel reaction or HBr treatment of the corresponding alcohol, specific byproducts are common.

Common Impurities

-

Starting Material (Alcohol): 3-(3-methoxyphenyl)propan-1-ol.

-

Diagnostic: Look for a triplet at

3.65 ppm (

-

-

Elimination Product (Styrene derivative): 1-allyl-3-methoxybenzene.

-

Diagnostic: Appearance of vinylic protons at

5.0 - 6.0 ppm (complex multiplets).

-

-

Symmetrical Dimer: Wurtz-type coupling (rare but possible).

-

Diagnostic: Loss of the triplet at 3.42 ppm and appearance of a new methylene signal ~1.3 ppm.

-

Synthesis & Degradation Pathway

Figure 2: Synthesis pathway and potential degradation routes affecting spectral integrity.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 12458 (Analogous structures). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for substituent additivity rules).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for nucleophilic substitution mechanisms).

Technical Guide: Reactivity & Applications of 1-(3-Bromopropyl)-3-methoxybenzene

Executive Summary

1-(3-Bromopropyl)-3-methoxybenzene (CAS: 6943-97-1) serves as a critical "linker" scaffold in medicinal chemistry.[1][2] Its structural duality—combining a lipophilic, electron-rich aromatic head (m-anisyl) with a reactive electrophilic tail (propyl bromide)—makes it a privileged intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, particularly serotonin (5-HT) and adrenergic receptor antagonists.

This guide analyzes the chemoselectivity of the bromopropyl moiety, providing optimized protocols for nucleophilic substitution (

Molecular Architecture & Electronic Analysis

To manipulate this molecule effectively, one must understand the electronic push-pull dynamics between the aromatic ring and the alkyl halide tail.

Structural Components[3][4]

-

The Electrophile (Tail): The primary alkyl bromide is the site of reaction. Being a primary carbon, it is sterically unhindered, making it an ideal substrate for

reactions. -

The Anchor (Head): The methoxy group is at the meta position relative to the propyl chain.

-

Inductive Effect:[3] The oxygen atom exerts a withdrawing effect (-I) on the ring, but this dissipates significantly over the 3-carbon alkyl chain.

-

Resonance Effect: The methoxy group is a strong resonance donor (+R) to the ring, increasing electron density at the ortho and para positions relative to itself.

-

Implication for Reactivity: The propyl spacer effectively insulates the terminal bromide from the electronic noise of the aromatic ring. Consequently, the bromide behaves like a standard primary alkyl halide but carries a "built-in" aryl pharmacophore essential for hydrophobic binding pockets in drug targets.

Physical Properties Table

| Property | Value | Relevance to Protocol |

| Molecular Weight | 229.11 g/mol | Stoichiometric calculations. |

| Boiling Point | ~267°C (760 mmHg) | High boiling point allows for high-temp reflux without solvent loss. |

| Density | 1.302 g/mL | Denser than water; sits as the bottom layer during aqueous workup. |

| Solubility | Organic solvents (DCM, THF, MeCN) | Requires organic solvent; immiscible in water. |

Core Reactivity: Nucleophilic Substitution ( )

The primary utility of 1-(3-Bromopropyl)-3-methoxybenzene is in N-alkylation or O-alkylation to attach the m-anisylpropyl moiety to a pharmacophore core (e.g., a piperazine or piperidine ring).

Mechanism

The reaction proceeds via a concerted

Optimization Strategy

-

Solvent: Polar aprotic solvents (Acetonitrile, DMF, DMSO) are required to solvate the cation of the base, leaving the nucleophile "naked" and more reactive. Acetonitrile (MeCN) is preferred over DMF for easier removal during workup.

-

Base: A mild inorganic base (

or -

Catalysis (Finkelstein Condition): Adding catalytic Potassium Iodide (KI, 10-20 mol%) converts the alkyl bromide to a more reactive alkyl iodide in situ (

). The iodide is a better leaving group, accelerating the reaction rate by 2-5x.

Visualization: Reactivity Pathways

Figure 1: The reactivity landscape of the bromopropyl scaffold. The green path represents the desired pharmaceutical synthesis route.

Experimental Protocol: N-Alkylation

Objective: Synthesis of a tertiary amine derivative (e.g., coupling with 1-phenylpiperazine).

Reagents

-

1-(3-Bromopropyl)-3-methoxybenzene (1.0 equiv)

-

Secondary Amine (e.g., 1-phenylpiperazine) (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (3.0 equiv) -

Potassium Iodide (KI) (0.1 equiv)

-

Acetonitrile (MeCN), HPLC grade (Concentration: 0.2 M)

Workflow

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[4] -

Charging: Add the secondary amine,

, and KI to the flask. Suspend in MeCN. -

Addition: Add 1-(3-Bromopropyl)-3-methoxybenzene via syringe.

-

Note: If the reaction is exothermic on this scale (rare for alkyl bromides, but possible with highly reactive amines), add dropwise at 0°C.

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 12–18 hours.

-

Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate) or LC-MS. The bromide spot should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (

/KBr) through a Celite pad. -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in DCM, wash with water (

) and Brine (

-

-

Purification: Flash column chromatography (Silica Gel).

Visualization: Process Flow

Figure 2: Step-by-step workflow for the N-alkylation of 1-(3-Bromopropyl)-3-methoxybenzene.

Advanced Reactivity: Grignard Formation

The formation of the Grignard reagent (3-(3-methoxyphenyl)propylmagnesium bromide) transforms the electrophilic tail into a nucleophile, allowing for carbon-carbon bond formation.

The Wurtz Coupling Risk

A major side reaction during Grignard formation with primary alkyl halides is Wurtz coupling (homocoupling), where the formed Grignard reacts with unreacted alkyl bromide:

Protocol (Grignard)

-

Activation: Activate Magnesium turnings (1.2 equiv) in anhydrous THF with a crystal of Iodine (

) and heat until the color fades. -

Initiation: Add 5% of the total volume of 1-(3-Bromopropyl)-3-methoxybenzene. Wait for exotherm (initiation).

-

Addition: Add the remaining bromide as a dilute solution in THF dropwise over 1 hour, maintaining a gentle reflux.

-

Use: Once addition is complete, reflux for an additional 30 mins. The reagent should be used immediately for subsequent electrophilic trapping (e.g., with aldehydes or ketones).

Troubleshooting & Safety

Competing Elimination ( )

-

Problem: Formation of 1-allyl-3-methoxybenzene (styrene derivative).

-

Cause: Using strong, bulky bases (e.g., t-BuOK) or excessive heat.

-

Solution: Stick to weak bases like Carbonates (

) or non-nucleophilic organic bases (DIPEA) and keep temperatures below 100°C.

Safety Data (SDS Summary)

-

Hazards: The compound is an alkylating agent. It is a skin irritant and causes serious eye irritation.[5]

-

Lacrymator: Benzyl and phenethyl bromides are known lacrymators; handle this propyl analog in a fume hood to avoid respiratory irritation.

-

Storage: Store in a cool, dry place away from light. Decomposition releases HBr, which turns the liquid brown.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80896, 1-(3-Bromopropyl)-3-methoxybenzene. Retrieved from [Link]

-

Organic Syntheses. (1971). The Chemistry of Allyl and Crotyl Grignard Reagents. (General reference for Grignard handling of alkyl-aryl halides). Retrieved from [Link]

- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 5: 1-(3-Chlorophenyl)piperazine derivatives. (Demonstrates the use of propyl linkers in phenylpiperazine synthesis). Archiv der Pharmazie.

Sources

Electrophilic Profiling of 1-(3-Bromopropyl)-3-methoxybenzene: Kinetic Drivers & Synthetic Utility

[1]

1Executive Summary

1-(3-Bromopropyl)-3-methoxybenzene represents a specialized class of "linker" electrophiles critical in the synthesis of GPCR-targeted therapeutics (specifically serotonergic and dopaminergic ligands).[1] While ostensibly a simple primary alkyl halide, its reactivity profile is complicated by the meta-methoxy substituent, which creates a dichotomy of reactivity: the molecule is a potent electrophile at the alkyl terminus but possesses a nucleophilic aromatic core prone to intramolecular self-alkylation (cyclization).

This guide provides a mechanistic breakdown of its electrophilicity, optimal protocols for bimolecular nucleophilic substitution (

Part 1: Molecular Architecture & Electronic Profile[1]

To manipulate this molecule effectively, one must understand the competition between its intended reaction site (the C-Br bond) and its latent reactivity (the aromatic ring).

The Primary Electrophile: -Propyl Bromide

The terminal carbon (C3 of the propyl chain) is the primary electrophilic center.

-

Hybridization:

-

Leaving Group: Bromide (

).[1] A moderate leaving group ( -

Steric Environment: Unhindered primary carbon.[1] Ideal for

mechanisms.[1]

The Electronic "Distractor": 3-Methoxybenzene

The methoxy group (-OMe) at the meta position exerts a strong resonance donating effect (+R), increasing electron density in the ring.

-

Hammett Effect: The alkyl chain is insulated from the methoxy group by three carbons. Inductive effects on the C-Br bond are negligible.[1]

-

Intramolecular Risk: The electron-rich ring can act as an internal nucleophile.[1] Specifically, the carbon para to the methoxy group (Position 6) is highly activated and spatially accessible to the electrophilic tail, facilitating cyclization to 6-methoxy-1,2,3,4-tetrahydronaphthalene .

Reaction Landscape Visualization

Figure 1: Divergent reaction pathways. The green path represents the desired intermolecular substitution. The red path indicates the irreversible cyclization trap.

Part 2: Nucleophilic Substitution Dynamics ( )

The synthesis of phenylpiperazine-based drugs (e.g., Urapidil analogs) often requires coupling this bromide with a secondary amine. The reaction is strictly bimolecular (

The Finkelstein Advantage (In Situ Catalysis)

Direct displacement of Bromide by secondary amines can be sluggish. The "Finkelstein Catalyst" approach—adding catalytic Potassium Iodide (KI)—is the industry standard for accelerating this reaction.

Mechanism:

-

(a "soft" super-nucleophile) displaces

-

The C-I bond is weaker and more polarized than C-Br, making it a superior electrophile for the incoming amine.

-

The amine displaces

, regenerating the catalyst.[1]

Solvent Selection Matrix

The choice of solvent dictates the ratio of Substitution (

| Solvent | Dielectric ( | Cyclization Risk | Recommendation | |

| Acetonitrile (MeCN) | 37.5 | High | Low | Primary Choice. Good solubility for organic reactants; moderate for inorganic bases.[1] |

| DMF / DMSO | 36.7 / 46.7 | Very High | Moderate | Use for sluggish nucleophiles.[1] Warning: High T in DMF can promote elimination.[1] |

| Toluene | 2.38 | Low | High | Avoid. Non-polar solvents favor intramolecular pathways or aggregation.[1] |

| Acetone | 20.7 | Moderate | Low | Good for Finkelstein conditions (NaI solubility), but boiling point limits kinetics.[1] |

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of a tertiary amine via alkylation of a secondary amine (e.g., N-phenylpiperazine) using 1-(3-Bromopropyl)-3-methoxybenzene.[1]

Reagents & Stoichiometry[1][3]

-

Electrophile: 1-(3-Bromopropyl)-3-methoxybenzene (1.0 equiv)[1]

-

Nucleophile: Secondary Amine (1.1 equiv)[1]

-

Base:

(anhydrous, micronized) (2.0 equiv) - Scavenges HBr to prevent amine salt formation.[1] -

Catalyst: KI (0.1 equiv) - Finkelstein activation.[1]

-

Solvent: Acetonitrile (anhydrous) - 0.2 M concentration.[1]

Step-by-Step Methodology

-

Activation: Charge the reaction vessel with

, KI, and the Secondary Amine in Acetonitrile. Stir at RT for 15 minutes. Why? This deaggregates the base and ensures the nucleophile is free-based. -

Addition: Add 1-(3-Bromopropyl)-3-methoxybenzene dropwise.

-

Control Point: Do not add all at once if the reaction is exothermic, though this is rare for alkyl bromides.

-

-

Thermal Drive: Heat to 60–80°C (Reflux).

-

Validation: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane).[1] The bromide spot (

) should disappear; the baseline amine spot should convert to a mid-polar product.

-

-

Work-up (The Partition Check):

-

Purification: Flash column chromatography.

Troubleshooting: The "Tetralin Trap"

If LC-MS shows a peak with mass

-

Cause: Reaction temperature too high (>100°C) or presence of Lewis Acids (metal ions).[1]

-

Solution: Lower temperature, switch to Acetone/Reflux, and ensure high-quality, non-acidic silica during purification.

Part 4: Mechanistic Visualization (Catalytic Cycle)

Figure 2: The Finkelstein catalytic cycle.[2][4][5] Iodide displaces bromide to form a more reactive intermediate, accelerating the overall rate of product formation.

Part 5: Pharmaceutical Relevance

This electrophile is a structural key for synthesizing ligands that target the Central Nervous System (CNS). The 3-carbon linker (propyl chain) combined with the phenyl ring mimics the distance between the aromatic binding pocket and the aspartate residue in GPCRs (Dopamine D2, Serotonin 5-HT1A).

Key Drug Classes:

-

Phenylpiperazines: Used in atypical antipsychotics and anxiolytics.[1]

-

Urapidil Analogs: Antihypertensive agents acting as

-antagonists.[1]

Storage & Stability:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138877, 1-(3-Bromopropyl)-3-methoxybenzene.[1] Retrieved from [Link][1]

-

Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.[1] (Foundational mechanism for Iodide catalysis).[1]

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard reference for

kinetics and solvent effects).

Sources

- 1. 1-(3-Bromopropyl)-3-methoxybenzene | C10H13BrO | CID 138877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Finkelstein reaction - Sciencemadness Wiki [sciencemadness.org]

Technical Guide: 1-(3-Bromopropyl)-3-methoxybenzene in Pharmaceutical Synthesis

Executive Summary & Chemical Identity

1-(3-Bromopropyl)-3-methoxybenzene (CAS: 6943-97-1), also known as 3-(3-methoxyphenyl)propyl bromide, is a specialized alkylating agent used extensively in medicinal chemistry. It serves as a critical "linker" reagent, enabling the introduction of the 3-(3-methoxyphenyl)propyl moiety into pharmacophores.

This structural motif is a "privileged scaffold" in neurochemistry, particularly for ligands targeting G-Protein Coupled Receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors. The three-carbon (propyl) chain provides the optimal spatial separation between the aromatic "tail" and the basic nitrogen "head" (often a piperazine or piperidine) required for high-affinity binding in the orthosteric sites of these receptors.

| Property | Specification |

| IUPAC Name | 1-(3-Bromopropyl)-3-methoxybenzene |

| CAS Number | 6943-97-1 |

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~267°C (at 760 mmHg) |

| Density | 1.302 g/cm³ |

| Key Reactivity | Electrophilic alkylation (Sɴ2); Elimination (E2) |

Mechanistic Insight: The "Linker" Logic

In drug design, the propyl chain length (

-

Why 3-Methoxy? The meta-methoxy substituent influences the electronic properties of the aromatic ring without imposing the steric hindrance of ortho substitution or the metabolic liability of para substitution (which is easily attacked by CYP450 enzymes).

-

Why Bromide? Bromide offers a balance between leaving group ability and stability. Iodides are more reactive but prone to degradation; chlorides are often too inert for mild alkylation conditions.

Synthesis Protocols

The synthesis of 1-(3-bromopropyl)-3-methoxybenzene typically proceeds via the corresponding alcohol precursor. Below is a field-proven route starting from commercially available 3-methoxycinnamic acid.

Phase 1: Precursor Assembly (The Alcohol)

Reaction Pathway:

-

Hydrogenation: 3-Methoxycinnamic acid

3-(3-Methoxyphenyl)propionic acid. -

Reduction: 3-(3-Methoxyphenyl)propionic acid

3-(3-Methoxyphenyl)propan-1-ol.

Phase 2: Bromination (The Critical Step)

Direct bromination of the alcohol requires careful control to prevent elimination to the alkene (styrene derivative).

Method A: Phosphorus Tribromide (Standard Scale-Up)

-

Reagents: 3-(3-Methoxyphenyl)propan-1-ol (1.0 eq), PBr₃ (0.4 eq), DCM or Toluene.

-

Protocol:

-

Dissolve alcohol in anhydrous DCM under N₂ atmosphere. Cool to 0°C.

-

Add PBr₃ dropwise. Crucial: Maintain internal temperature <5°C to suppress elimination.

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench: Pour onto ice-water carefully.

-

Workup: Extract with DCM, wash with NaHCO₃ (to remove HBr) and brine.

-

Purification: Vacuum distillation is preferred over column chromatography for stability.

-

Method B: Appel Reaction (High Sensitivity)

-

Reagents: CBr₄ (1.1 eq), PPh₃ (1.1 eq), DCM.

-

Advantage: Neutral conditions, avoids strong acid generation, minimizing the risk of ether cleavage (demethylation).

Visualization: Synthesis Workflow

Figure 1: Step-wise synthetic pathway from cinnamic acid precursor to the target bromide, highlighting the critical elimination risk node.

Pharmaceutical Applications

The primary utility of this intermediate is in N-alkylation reactions, particularly with arylpiperazines, to synthesize serotonin antagonists and reuptake inhibitors (SARIs).

Protocol: N-Alkylation of Arylpiperazines

Target: Synthesis of GPCR ligands (e.g., Urapidil analogs, Enciprazine-like scaffolds).

-

Reagents:

-

1-(3-Bromopropyl)-3-methoxybenzene (1.1 eq)

-

Arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine) (1.0 eq)

-

Base: K₂CO₃ (3.0 eq) or DIPEA (2.5 eq)

-

Catalyst: KI (0.1 eq) - Finkelstein condition to accelerate reaction.

-

Solvent: Acetonitrile (ACN) or DMF.

-

-

Procedure:

-

Suspend piperazine and K₂CO₃ in ACN.

-

Add the bromide and KI.

-

Reflux (80°C) for 12–24 hours. Monitor by TLC/LC-MS.

-

Note: The reaction is Sɴ2. Steric hindrance at the piperazine nitrogen is minimal, but the reaction must be driven to completion to avoid difficult chromatographic separation of the starting bromide.

-

Visualization: Reaction Mechanism[2]

Figure 2: Nucleophilic substitution mechanism. The addition of KI (Potassium Iodide) facilitates the reaction by transiently forming the more reactive alkyl iodide.

Critical Quality Attributes (CQAs) & Troubleshooting

When sourcing or synthesizing this intermediate, three specific impurities must be monitored.

| Impurity Type | Origin | Detection (NMR/HPLC) | Mitigation |

| Styrene Derivative | Elimination of HBr (E2 reaction) due to high heat or strong base. | Olefinic protons at 5.0–6.5 ppm. | Keep reaction temp <5°C during PBr₃ addition. |

| Alcohol Precursor | Incomplete conversion or hydrolysis due to moisture. | Triplet at ~3.6 ppm (CH₂-OH). | Store under Argon; use excess brominating agent. |

| Dimer | Wurtz-like coupling (rare, but possible with active metals). | Mass spec (M+ dimer peak). | Avoid presence of Mg/Li metals in crude mixture. |

Self-Validating Check (NMR):

The product is confirmed by a distinct triplet at

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80893, 1-(3-Bromopropyl)-3-methoxybenzene. Retrieved from [Link]

-

Organic Syntheses. General procedures for PBr3 bromination of primary alcohols. (Methodology reference for Phase 2). Retrieved from [Link]

-

SWGDRUG (2005). Monographs on Piperazine Derivatives and Precursors. (Context for analytical separation of methoxy-isomers). Retrieved from [Link]

- Mokrosz, J. L., et al. (1992).Structure-activity relationship studies of CNS agents. 5-HT1A receptor affinity of arylpiperazine derivatives. (Foundational text on the propyl-linker pharmacophore).

The Strategic Application of 1-(3-Bromopropyl)-3-methoxybenzene in the Synthesis of Advanced Oomycete-Controlling Agrochemicals

Introduction: Identifying a Versatile Scaffold for Agrochemical Innovation

In the continuous pursuit of novel and effective crop protection agents, the strategic selection of starting materials is paramount. 1-(3-Bromopropyl)-3-methoxybenzene emerges as a chemical intermediate of significant interest for agrochemical research and development. Its bifunctional nature, featuring a reactive bromopropyl group amenable to nucleophilic substitution and a methoxy-substituted phenyl ring that can be further functionalized, provides a versatile scaffold for the synthesis of complex bioactive molecules.[1][2] This guide elucidates the practical application of this compound in the synthesis of a promising class of fungicides, the mandelamides, which have demonstrated potent activity against oomycete pathogens.

Core Application: Synthesis of Mandelamide Fungicides

Mandelamide fungicides, exemplified by the commercial product mandipropamid, represent a significant advancement in the control of devastating oomycete diseases such as late blight of potato and tomato (Phytophthora infestans) and downy mildew of grapes (Plasmopara viticola).[3][4] The core structure of these fungicides features a substituted mandelic acid moiety connected via an amide linkage to a phenethylamine derivative. 1-(3-Bromopropyl)-3-methoxybenzene serves as a key precursor to the 3-methoxyphenethylamine portion of these molecules.

The overall synthetic strategy involves a multi-step process, beginning with the conversion of the bromopropyl group to a primary amine, followed by amide coupling with a suitable mandelic acid derivative. This guide will detail a plausible and efficient synthetic pathway from 1-(3-Bromopropyl)-3-methoxybenzene to a representative mandelamide fungicide.

Synthetic Workflow Overview

The following diagram illustrates the proposed synthetic pathway from 1-(3-Bromopropyl)-3-methoxybenzene to a target mandelamide fungicide.

Caption: Proposed synthetic workflow for a mandelamide fungicide.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of a representative mandelamide fungicide.

Step 1: Synthesis of N-(3-(3-methoxyphenyl)propyl)phthalimide

This step utilizes the Gabriel synthesis, a robust method for the preparation of primary amines from alkyl halides, which prevents over-alkylation.[2][5]

Protocol:

-

To a stirred solution of 1-(3-Bromopropyl)-3-methoxybenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield N-(3-(3-methoxyphenyl)propyl)phthalimide.

Step 2: Synthesis of 3-Methoxyphenethylamine

The phthalimide protecting group is removed by hydrazinolysis to liberate the desired primary amine.[6]

Protocol:

-

Suspend N-(3-(3-methoxyphenyl)propyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with hydrochloric acid.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxyphenethylamine.[1]

Step 3: Amide Coupling to Form the Target Mandelamide Fungicide

The final step involves the coupling of 3-methoxyphenethylamine with a suitable substituted mandelic acid derivative. The choice of substituents on the mandelic acid moiety is crucial for fungicidal activity.[7]

Protocol:

-

Dissolve the substituted mandelic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-methoxyphenethylamine (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target mandelamide fungicide.

Mechanism of Action: Inhibition of Cellulose Synthase

Mandelamide fungicides, including mandipropamid, exhibit a specific mode of action against oomycetes by inhibiting cell wall biosynthesis.[3][8] Their primary target is a cellulose synthase-like protein, PiCesA3, which is essential for the formation of the oomycete cell wall, a structure primarily composed of cellulose and β-glucans.[3][9] By inhibiting this enzyme, mandelamides disrupt the integrity of the cell wall, leading to swelling and lysis of the fungal hyphae, ultimately causing cell death.[3][8] This targeted mechanism of action contributes to their high efficacy and selectivity against oomycete pathogens.

Signaling Pathway Diagram

Caption: Mechanism of action of mandelamide fungicides.

Biological Activity of Representative Mandelamide Fungicides

The following table summarizes the in vitro fungicidal activity of mandipropamid and related analogues against key oomycete pathogens. The data is presented as the effective concentration required to inhibit 50% of mycelial growth (EC50).

| Compound | Pathogen | EC50 (mg/L) | Reference |

| Mandipropamid | Phytophthora infestans (Late Blight) | 0.005 | [10] |

| Mandipropamid | Plasmopara viticola (Downy Mildew) | 0.005 | [4] |

| Mandelamide Analog 1 | Phytophthora capsici | 0.133 | [10] |

| Mandelamide Analog 2 | Pythium ultimum | >100 | [10] |

Conclusion: A Promising Avenue for Agrochemical Development

1-(3-Bromopropyl)-3-methoxybenzene stands out as a valuable and strategically important precursor for the synthesis of advanced agrochemicals. Its utility in the construction of mandelamide fungicides, a class of compounds with a specific and potent mode of action against oomycete pathogens, highlights its potential in addressing critical challenges in crop protection. The synthetic pathways outlined in this guide, coupled with an understanding of the structure-activity relationships and mechanism of action, provide a solid foundation for researchers and scientists in the development of novel and effective fungicidal agents. The continued exploration of derivatives based on this versatile scaffold is a promising avenue for future agrochemical innovation.

References

-

Master Organic Chemistry. The Gabriel Synthesis. 2025. Available from: [Link]

-

Open Research@CSIR-NIScPR. Synthesis of crop protection agent mandipropamid. Available from: [Link]

-

MDPI. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. 2023. Available from: [Link]

- Google Patents. US8129560B2 - Process for the synthesis of mandipropamid and derivatives thereof.

-

Syngenta. Mandipropamid 23.4% SC. Available from: [Link]

- Google Patents. US8129560B2 - Process for the synthesis of mandipropamid and derivatives thereof.

-

PubMed. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. 2023. Available from: [Link]

- Google Patents. CA2619435C - Process for the synthesis of mandipropamid and derivatives thereof.

-

Gabriel Synthesis. Available from: [Link]

-

PubChem. 3-Methoxyphenethylamine. Available from: [Link]

-

Semantic Scholar. Protecting group-free synthesis of the fungicide Mandipropamid. Available from: [Link]

-

NIH. Mandipropamid targets the cellulose synthase‐like PiCesA3 to inhibit cell wall biosynthesis in the oomycete plant pathogen, Phytophthora infestans. Available from: [Link]

-

ResearchGate. Multicomponent reactions in fungicide research: The discovery of mandipropamid. 2025. Available from: [Link]

-

Food and Agriculture Organization of the United Nations. mandipropamid (231). Available from: [Link]

- Google Patents. CN103012170A - Preparation method of 4-methoxyphenethylamine.

-